An In-depth Technical Guide to 3,5-Dichloro-4-hydroxybenzenesulfonyl chloride
An In-depth Technical Guide to 3,5-Dichloro-4-hydroxybenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloro-4-hydroxybenzenesulfonyl chloride, with the CAS number 13432-81-0 , is a highly functionalized aromatic sulfonyl chloride.[1] Its unique substitution pattern, featuring a hydroxyl group and two chlorine atoms on the benzene ring, makes it a valuable reagent and building block in synthetic organic chemistry. The presence of the reactive sulfonyl chloride group, coupled with the modifiable phenolic hydroxyl and the influence of the electron-withdrawing chlorine atoms, provides a versatile platform for the synthesis of a diverse range of molecular architectures. This guide offers a comprehensive overview of its synthesis, physicochemical properties, reactivity, and potential applications, particularly in the realm of medicinal chemistry and drug discovery.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe use in a laboratory setting. The key properties of 3,5-Dichloro-4-hydroxybenzenesulfonyl chloride are summarized in the table below.
| Property | Value | Source |
| CAS Number | 13432-81-0 | [1] |
| Molecular Formula | C₆H₃Cl₃O₃S | [1] |
| Molecular Weight | 261.51 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 123-125 °C | [1] |
| Storage Temperature | 4°C, stored under nitrogen | [1] |
Synthesis of 3,5-Dichloro-4-hydroxybenzenesulfonyl chloride
The synthesis of 3,5-dichloro-4-hydroxybenzenesulfonyl chloride can be envisioned through a two-step process starting from the readily available ethyl 4-hydroxybenzoate. The proposed pathway involves the initial synthesis of the precursor, 2,6-dichlorophenol, followed by its chlorosulfonation.
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Caption: Proposed synthetic pathway for 3,5-Dichloro-4-hydroxybenzenesulfonyl chloride.
Experimental Protocol: Synthesis of 2,6-Dichlorophenol (Precursor)
This procedure is adapted from a reliable Organic Syntheses protocol for the preparation of 2,6-dichlorophenol.[2]
Step 1: Ethyl 3,5-dichloro-4-hydroxybenzoate
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In a 2-liter round-bottomed flask equipped with a reflux condenser and a gas-absorption trap, place 250 g (1.5 moles) of ethyl 4-hydroxybenzoate and 444 g (266 ml, 3.3 moles) of sulfuryl chloride.
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Gently warm the mixture on a steam bath until gas evolution ceases (approximately 1 hour).
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Add an additional 50 ml of sulfuryl chloride and continue warming until gas evolution stops.
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Remove the excess sulfuryl chloride under reduced pressure by warming the flask on a steam bath.
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Recrystallize the solid residue from a mixture of 600 ml of ethanol and 140 ml of water to yield ethyl 3,5-dichloro-4-hydroxybenzoate hydrate.
Step 2: 3,5-Dichloro-4-hydroxybenzoic acid
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In a 2-liter round-bottomed flask with a reflux condenser, combine 315 g (1.25 moles) of ethyl 3,5-dichloro-4-hydroxybenzoate hydrate and 600 ml of Claisen's alkali.
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Heat the mixture on a steam bath for 1 hour to complete saponification.
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Dilute the resulting yellow solution with 400 ml of water and acidify by pouring it into a stirred solution of 320 ml of concentrated hydrochloric acid in 380 ml of water.
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Cool the thick white slurry to 0–10 °C and collect the acid by filtration.
Step 3: 2,6-Dichlorophenol
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In a 2-liter round-bottomed flask with a thermometer and a short air-cooled condenser, mix 250 g (1.2 moles) of dry 3,5-dichloro-4-hydroxybenzoic acid and 575 g (600 ml, 4.8 moles) of redistilled dimethylaniline.
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Slowly heat the mixture in an oil bath. Gas evolution will begin around 130 °C and become vigorous at 150 °C.
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Maintain the temperature at 190–200 °C for 2 hours or until gas evolution ceases.
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After cooling, pour the solution into 600 ml of concentrated hydrochloric acid.
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Isolate the 2,6-dichlorophenol by steam distillation.
Proposed Experimental Protocol: Chlorosulfonation of 2,6-Dichlorophenol
This proposed protocol is based on established methods for the chlorosulfonation of phenols.[3][4]
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In a flask equipped with a stirrer, dropping funnel, and a gas outlet connected to a trap for HCl, place 2,6-dichlorophenol (1 mole).
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Cool the flask in an ice bath and slowly add chlorosulfonic acid (3-4 moles) dropwise while maintaining the temperature between 0-5 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
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Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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The solid product, 3,5-dichloro-4-hydroxybenzenesulfonyl chloride, will precipitate.
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Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.
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The crude product can be further purified by recrystallization from a suitable solvent such as a mixture of chloroform and hexane.
Reactivity and Synthetic Applications
The reactivity of 3,5-dichloro-4-hydroxybenzenesulfonyl chloride is dominated by the electrophilic nature of the sulfonyl chloride group, making it an excellent reagent for the synthesis of sulfonamides and sulfonate esters.
Synthesis of Sulfonamides
Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The reaction of 3,5-dichloro-4-hydroxybenzenesulfonyl chloride with primary or secondary amines in the presence of a base affords the corresponding N-substituted sulfonamides.
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Caption: General scheme for the synthesis of sulfonamides.
Experimental Protocol: Synthesis of N-Phenyl-3,5-dichloro-4-hydroxybenzenesulfonamide
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In a round-bottom flask, dissolve aniline (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere.
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Cool the solution to 0 °C in an ice bath and add pyridine (1.5 equivalents) dropwise.
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In a separate flask, dissolve 3,5-dichloro-4-hydroxybenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane.
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Add the sulfonyl chloride solution dropwise to the aniline solution at 0 °C over 15-20 minutes.
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Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography or recrystallization to obtain the pure sulfonamide.
Synthesis of Sulfonate Esters
The reaction of 3,5-dichloro-4-hydroxybenzenesulfonyl chloride with alcohols or phenols in the presence of a base yields the corresponding sulfonate esters. These esters can serve as intermediates in further synthetic transformations.
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Caption: General scheme for the synthesis of sulfonate esters.
Experimental Protocol: Synthesis of Phenyl 3,5-dichloro-4-hydroxybenzenesulfonate
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In a round-bottom flask under an inert atmosphere, dissolve phenol (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane.
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of 3,5-dichloro-4-hydroxybenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred mixture.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction by TLC.
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Once the reaction is complete, wash the mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
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Purify the crude product by column chromatography on silica gel to yield the desired sulfonate ester.
Applications in Drug Discovery and Medicinal Chemistry
While specific examples of marketed drugs derived directly from 3,5-dichloro-4-hydroxybenzenesulfonyl chloride are not readily found in the literature, its structural motifs are present in various biologically active molecules. The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, diuretic, anticonvulsant, and anti-inflammatory drugs. The dichlorinated phenolic moiety can also contribute to the biological activity and pharmacokinetic properties of a molecule. For instance, the isomer 3,5-dichloro-2-hydroxybenzenesulfonyl chloride has been used in the synthesis of chiral ligands for enantioselective catalysis and as a chromogenic reagent.[5] This suggests that 3,5-dichloro-4-hydroxybenzenesulfonyl chloride holds significant potential as a scaffold for the development of novel therapeutic agents. Its derivatives could be explored as inhibitors of various enzymes or as ligands for different receptors.
Spectroscopic Characterization (Predicted)
As experimental spectroscopic data for 3,5-dichloro-4-hydroxybenzenesulfonyl chloride is not widely available, the following are predicted key features based on its structure and data from analogous compounds.
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons. The chemical shift of this singlet would likely be in the downfield region (around 7.5-8.0 ppm) due to the electron-withdrawing effects of the chlorine and sulfonyl chloride groups. The phenolic proton would appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum would display four distinct signals for the aromatic carbons. The carbon bearing the sulfonyl chloride group would be the most downfield, followed by the carbons attached to the chlorine atoms. The carbon attached to the hydroxyl group would be the most upfield among the substituted carbons. The two equivalent unsubstituted carbons would show a single signal.
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IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group (a broad band around 3200-3600 cm⁻¹), the S=O stretches of the sulfonyl chloride group (two strong bands around 1370-1390 cm⁻¹ and 1170-1190 cm⁻¹), and C-Cl stretching vibrations in the fingerprint region.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (261.51 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a molecule containing three chlorine atoms. Common fragmentation pathways would involve the loss of the SO₂Cl group and cleavage of the aromatic ring.
Safety and Handling
3,5-Dichloro-4-hydroxybenzenesulfonyl chloride is a corrosive substance and should be handled with appropriate safety precautions.[1] It is crucial to wear personal protective equipment, including safety goggles, gloves, and a lab coat, when working with this compound. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[1]
Conclusion
3,5-Dichloro-4-hydroxybenzenesulfonyl chloride is a valuable and versatile reagent for organic synthesis. Its straightforward, albeit proposed, synthesis and the reactivity of its sulfonyl chloride group make it an attractive starting material for the preparation of a wide range of sulfonamides and sulfonate esters. While its direct application in marketed pharmaceuticals is not yet established, its structural features suggest significant potential for the discovery of novel bioactive molecules. This guide provides a solid foundation for researchers and drug development professionals to explore the chemistry and potential applications of this interesting compound.
References
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